molecular formula C12H13Cl2NO B15317318 1-(4,7-Dichlorobenzofuran-2-yl)butan-1-amine

1-(4,7-Dichlorobenzofuran-2-yl)butan-1-amine

Cat. No.: B15317318
M. Wt: 258.14 g/mol
InChI Key: UGYCPRLACWQLTO-UHFFFAOYSA-N
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Description

1-(4,7-Dichlorobenzofuran-2-yl)butan-1-amine is an organic compound that belongs to the class of benzofuran derivatives. This compound, with the molecular formula C12H13Cl2NO, has garnered attention due to its unique structure and properties .

Preparation Methods

The synthesis of 1-(4,7-Dichlorobenzofuran-2-yl)butan-1-amine involves several steps, typically starting with the formation of the benzofuran ring. One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . This method involves the use of specific reagents and conditions to facilitate the cyclization process, resulting in high yields and fewer side reactions .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. These methods often include the use of automated systems and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

1-(4,7-Dichlorobenzofuran-2-yl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(4,7-Dichlorobenzofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1-(4,7-Dichlorobenzofuran-2-yl)butan-1-amine can be compared with other benzofuran derivatives, such as:

    Benzofuran: The parent compound, which serves as the core structure for many derivatives.

    2,3-Dihydrobenzofuran: A reduced form of benzofuran with different chemical properties and reactivity.

    5-Bromo-1-benzofuran-2-yl-propanone: A benzofuran derivative with potential anticancer activity.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C12H13Cl2NO

Molecular Weight

258.14 g/mol

IUPAC Name

1-(4,7-dichloro-1-benzofuran-2-yl)butan-1-amine

InChI

InChI=1S/C12H13Cl2NO/c1-2-3-10(15)11-6-7-8(13)4-5-9(14)12(7)16-11/h4-6,10H,2-3,15H2,1H3

InChI Key

UGYCPRLACWQLTO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC2=C(C=CC(=C2O1)Cl)Cl)N

Origin of Product

United States

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